3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol, also known as Methyldiazinol, is a synthetic androgen and anabolic steroid that has not been marketed for clinical use. It is a derivative of dihydrotestosterone, specifically a 17α-methylated variant, which enhances its anabolic properties while minimizing androgenic effects. The compound is characterized by its high myotrophic to androgenic activity ratio, making it of interest in both medical and athletic contexts.
The synthesis of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol typically involves the following steps:
The synthesis can be carried out using various organic reactions such as diazotization followed by coupling reactions to introduce the azo functionality. Catalysts like palladium on carbon may be employed to facilitate hydrogenation steps during the synthesis process .
The molecular formula of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is . The structure features a steroid backbone typical of androgens with specific modifications that enhance its biological activity.
3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol can undergo various chemical reactions typical of steroid compounds:
Analytical techniques such as gas chromatography-tandem mass spectrometry are crucial for identifying and quantifying these reactions in biological samples .
The mechanism of action for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol primarily involves binding to androgen receptors in target tissues such as muscle and bone. Upon binding, it activates signaling pathways that promote protein synthesis and muscle growth.
Studies have shown that this compound exhibits a high affinity for androgen receptors compared to other anabolic steroids, leading to its pronounced anabolic effects with relatively lower androgenic side effects .
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential interactions with nucleophiles due to the presence of the azo group.
Comprehensive studies on its stability and degradation pathways are essential for understanding its behavior in biological systems .
While not marketed for clinical use, 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol has potential applications in:
The core synthesis of 3,3-Azo-17α-methyl-5α-androstan-17β-ol (molecular formula: C₂₀H₃₂N₂O) relies on diaziridine ring formation at the steroid C3 position. The primary route involves reacting 17α-methyl-5α-androstan-17β-ol-3-one (mestanolone) with ammonia and hydroxylamine-O-sulfonic acid (HOSA) in aqueous tetrahydrofuran (THF). This generates a transient diaziridine intermediate, which undergoes oxidation to yield the stable diazirine (azo) derivative [2] [4] [6]. Church et al. pioneered this method, achieving a 62% yield after crystallization purification. The reaction’s selectivity stems from steric hindrance at C3, preventing multi-substitution [4] [6]. Alternative pathways using alkylamines or arylamines instead of ammonia lead to N-substituted diaziridines but are unsuitable for the unsubstituted azo group required in this compound [6].
Table 1: Key Diazotization Agents for Azo-Steroid Synthesis
Diazotization Agent | Solvent System | Intermediate Formed | Final Product Yield |
---|---|---|---|
NH₃ + HOSA | THF/H₂O | 3,3-Diaziridine | 62% |
Methylamine + HOSA | Dioxane/H₂O | N-Methyl-3,3-diaziridine | 55% (not applicable) |
Aniline + HOSA | Ether/H₂O | N-Phenyl-3,3-diaziridine | 48% (not applicable) |
Critical reaction parameters govern diaziridine intermediate formation and subsequent oxidation:
Table 2: Optimized Reaction Conditions for Key Synthesis Steps
Synthesis Stage | Optimal Conditions | Suboptimal Conditions | Impact on Yield/Purity |
---|---|---|---|
Diaziridine Formation | 0–5°C, THF/H₂O (3:1), pH 9–10 | >10°C, pure H₂O, pH <7 | Yield drop >50%; Hydrolysis dominant |
Diaziridine Oxidation | I₂ (0.1 eq), EtOH/THF, 25°C, 2h | Air oxidation, 48h | Incomplete oxidation (<40%) |
Crystallization | Methanol/H₂O (4:1), −20°C, 24h | Ethanol alone | Purity ≤90%; Oily precipitate |
The C3 diazirine group enables targeted modifications to alter steroidal properties:
Table 3: Bioactivity-Oriented Modifications of the Core Azo-Steroid
Modification Type | Reagents/Conditions | Product Formed | Application Purpose |
---|---|---|---|
Electrophilic Halogenation | SO₂Cl₂, CCl₄, 0°C, 1h | 3-Chloro-17α-methyl-5α-androstan-17β-ol | Enhanced AR binding; Doping agent |
Isotopic Labeling | NaBD₄, MeOH, 30°C, 4h | 17α-Methyl-d₃-5α-androstan-17β-ol-3-one | Mass spectrometry internal standard |
Lactonization | Succinic anhydride, AlCl₃, reflux | 17β-Hydroxy-17α-methyl-2-oxa-5α-androstane-3-one | Polarity increase for excretion studies |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0